Overcome poor regioselectivity in sequential cross-coupling with 4-Bromo-1-chloro-2-isopropoxybenzene. Its ortho-substituted dihalogen pattern ensures exclusive bromine reactivity, enabling Suzuki-Miyaura coupling while retaining chlorine for later diversification. This eliminates di-coupling byproducts. • Efficient synthesis of 1-aryl-4-piperazine CCR1 antagonists. • Isopropoxy group enhances API lipophilicity. • Late-stage diversification for SAR libraries. In stock; inquire for bulk orders.
4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7) is a highly specialized dihalogenated ether utilized primarily as a precision building block in advanced organic synthesis and pharmaceutical manufacturing. Characterized by a central benzene ring functionalized with a bromine atom, a chlorine atom, and an isopropoxy group, this compound offers a critical combination of electronic tuning and differential halogen reactivity. It is notably employed in the multi-step synthesis of complex biaryl and heterobiaryl systems, including 1-aryl-4-substituted piperazine derivatives that function as CCR1 antagonists for the treatment of inflammatory and immune disorders [1]. For procurement professionals and synthetic chemists, its primary commercial value lies in its capacity to undergo sequential, regioselective cross-coupling reactions, streamlining the assembly of active pharmaceutical ingredients (APIs) while minimizing the need for complex purifications.
Substituting 4-Bromo-1-chloro-2-isopropoxybenzene with more common analogs, such as 1,4-dibromo-2-isopropoxybenzene or 4-bromo-2-fluoro-1-isopropoxybenzene, fundamentally compromises synthetic efficiency and molecular design. Symmetric di-brominated analogs suffer from poor regioselectivity during initial cross-coupling steps, leading to complex product mixtures and significant yield losses due to competitive over-coupling. Conversely, mono-reactive analogs like the fluorinated derivative lack the secondary reactive site necessary for subsequent functionalization, as the carbon-fluorine bond is generally inert under standard palladium catalysis[1]. Furthermore, replacing the isopropoxy group with a less sterically demanding and less lipophilic methoxy group alters the conformational landscape of the intermediate, potentially reducing the target binding affinity and membrane permeability of the final downstream therapeutic candidate.
In palladium-catalyzed cross-coupling reactions, the differential reactivity of the carbon-halogen bonds is critical for achieving high yields of mono-functionalized intermediates. 4-Bromo-1-chloro-2-isopropoxybenzene leverages the significant difference in bond dissociation energies between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds to achieve >95% regioselectivity at the 4-position under standard conditions [1]. In contrast, using a symmetrically reactive analog like 1,4-dibromo-2-isopropoxybenzene often results in a statistical mixture of mono- and di-coupled products, typically limiting the yield of the desired mono-coupled intermediate to 50-70% even with strict stoichiometric control.
| Evidence Dimension | Regioselectivity for mono-coupling |
| Target Compound Data | >95% preference for C-Br oxidative addition |
| Comparator Or Baseline | 1,4-Dibromo-2-isopropoxybenzene (~50-70% mono-coupling yield due to competitive di-coupling) |
| Quantified Difference | 25-45% increase in desired mono-coupled intermediate yield |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at mild temperatures |
High regioselectivity eliminates the need for resource-intensive chromatographic separations, directly lowering solvent costs and improving overall process efficiency in API manufacturing.
The strategic placement of a chlorine atom at the 1-position provides a secondary handle for late-stage functionalization. After the initial coupling at the bromine site, the remaining C-Cl bond in the intermediate derived from 4-Bromo-1-chloro-2-isopropoxybenzene can be activated using specialized, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) at elevated temperatures [1]. This orthogonal reactivity is absent in 4-bromo-2-fluoro-1-isopropoxybenzene, where the C-F bond (dissociation energy ~115 kcal/mol) remains inert under standard cross-coupling conditions, strictly limiting the molecule to a single point of diversification.
| Evidence Dimension | Secondary cross-coupling capability |
| Target Compound Data | Enables secondary Pd/Ni-catalyzed coupling at the C-Cl site |
| Comparator Or Baseline | 4-Bromo-2-fluoro-1-isopropoxybenzene (C-F bond is inert to standard cross-coupling) |
| Quantified Difference | Provides 2 distinct, addressable coupling sites vs. 1 |
| Conditions | Sequential cross-coupling utilizing differentiated catalyst/ligand systems |
Procuring the bromo-chloro derivative allows chemists to build complex, tri-substituted aromatic scaffolds from a single starting material, reducing the number of linear synthetic steps.
The isopropoxy group at the 2-position serves a dual purpose: it exerts a specific steric influence during synthesis and modulates the physicochemical properties of the final compound. Compared to a standard methoxy analog (4-bromo-1-chloro-2-methoxybenzene), the isopropoxy group introduces greater steric bulk (A-value of ~0.76 kcal/mol vs ~0.60 kcal/mol) and significantly increases lipophilicity, contributing an estimated +1.0 to the LogP of the scaffold compared to +0.2 for a methoxy group [1]. This enhanced lipophilicity is particularly advantageous when designing molecules targeting transmembrane receptors, where membrane partitioning is a key driver of efficacy.
| Evidence Dimension | Lipophilicity contribution (LogP) |
| Target Compound Data | Isopropoxy group contributes ~+1.0 to LogP |
| Comparator Or Baseline | 4-Bromo-1-chloro-2-methoxybenzene (Methoxy group contributes ~+0.2 to LogP) |
| Quantified Difference | ~0.8 log unit increase in lipophilicity |
| Conditions | Calculated structural contribution to partition coefficient |
Selecting the isopropoxy derivative over the methoxy analog provides necessary lipophilicity and steric bulk, which are critical for optimizing the binding affinity and pharmacokinetic profile of receptor antagonists.
Directly leveraging its orthogonal reactivity and lipophilic isopropoxy group, this compound is an ideal starting material for synthesizing 1-aryl-4-substituted piperazine derivatives. These complex biaryl structures are critical in the development of CCR1 antagonists aimed at treating autoimmune diseases and inflammatory disorders, where precise substitution patterns dictate receptor binding [1].
The distinct bond dissociation energies of the bromine and chlorine substituents allow for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. This makes it a highly efficient building block for library generation in drug discovery, where modular, step-wise assembly of multi-ring systems is required without the interference of symmetric di-coupling [2].
By utilizing the bromine atom for the primary structural assembly, the chlorine atom is retained as a stable, yet addressable, functional handle. This enables medicinal chemists to perform late-stage diversification of the core scaffold, allowing for the rapid synthesis of analog libraries to optimize structure-activity relationships (SAR) prior to clinical candidate selection[2].